2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene
Description
2-(Ethenesulfonyl)-4-methoxy-1-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with three functional groups: a methoxy group (-OCH₃) at position 4, a nitro group (-NO₂) at position 1, and an ethenesulfonyl (-SO₂-CH=CH₂) moiety at position 2. This combination of electron-withdrawing (nitro, sulfonyl) and electron-donating (methoxy) groups imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, or materials science.
Properties
CAS No. |
1539256-26-2 |
|---|---|
Molecular Formula |
C9H9NO5S |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
2-ethenylsulfonyl-4-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C9H9NO5S/c1-3-16(13,14)9-6-7(15-2)4-5-8(9)10(11)12/h3-6H,1H2,2H3 |
InChI Key |
BICXKHIQCRBDMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)C=C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene typically involves the introduction of the ethenesulfonyl group onto a pre-functionalized benzene ring. One common method is the sulfonylation of 4-methoxy-1-nitrobenzene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ethenesulfonyl group can be reduced to a sulfonyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group results in 2-(ethenesulfonyl)-4-methoxy-1-aminobenzene.
Reduction: Reduction of the ethenesulfonyl group yields 2-(sulfonyl)-4-methoxy-1-nitrobenzene.
Substitution: Substitution of the methoxy group can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The ethenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene, the following table compares it with key analogs, highlighting differences in molecular structure, reactivity, and applications:
Key Comparative Insights
Substituent Effects on Reactivity: The ethenesulfonyl group in the target compound is expected to enhance electrophilicity at the β-carbon, enabling participation in Michael additions or cycloadditions. This contrasts with 2-(bromomethyl)-4-methoxy-1-nitrobenzene, where the bromomethyl group facilitates nucleophilic substitution reactions (e.g., alkylation) .
Electronic and Steric Considerations: The methoxy group in all analogs donates electron density via resonance, counteracting the electron-withdrawing nitro and sulfonyl groups. This balance influences regioselectivity in further derivatization (e.g., nitration or halogenation). Ethenesulfonyl vs.
Safety and Handling :
- 2-(Bromomethyl)-4-methoxy-1-nitrobenzene is explicitly flagged for hazards (e.g., skin/eye irritation), necessitating SDS-guided protocols . In contrast, sulfonyl-containing compounds like the target may require precautions for sulfonate ester formation, though specific data are unavailable.
Synthetic Utility :
- The nitro group in all analogs is reducible to an amine (e.g., catalytic hydrogenation or borohydride-mediated methods), as demonstrated for 2-[(E)-2-(3-bromophenyl)ethenyl]-4-methoxy-1-nitrobenzene in . However, the presence of ethenesulfonyl may necessitate milder conditions to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
